(R,S,S,S)-Defluoro Nebivolol Hydrochloride

Pharmaceutical impurity reference standards Stereochemical purity ANDA analytical method validation

(R,S,S,S)-Defluoro Nebivolol Hydrochloride (CAS 1696430-22-4; MW 423.91 g/mol; C₂₂H₂₆FNO₄·ClH) is the hydrochloride salt of a single, optically pure (R,S,S,S) stereoisomer of the mono-desfluorinated derivative of the β₁-selective antihypertensive drug nebivolol. Unlike the parent drug nebivolol, which is a racemic equimolar mixture of d-nebivolol (SRRR configuration) and l-nebivolol (RSSS configuration) and contains two fluorine atoms (one on each benzopyran ring), this compound lacks one fluorine atom — retaining fluorine only on the 6-fluorochroman moiety while the second chroman ring is unsubstituted.

Molecular Formula C22H27ClFNO4
Molecular Weight 423.9 g/mol
Cat. No. B13435191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S,S,S)-Defluoro Nebivolol Hydrochloride
Molecular FormulaC22H27ClFNO4
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
InChIInChI=1S/C22H26FNO4.ClH/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21;/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2;1H/t17-,18-,21+,22-;/m0./s1
InChIKeyJQSHBIMNTXOZAO-VATNNYEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,S,S,S)-Defluoro Nebivolol Hydrochloride: Single-Enantiomer Desfluoro Impurity Reference Standard for Nebivolol API Quality Control


(R,S,S,S)-Defluoro Nebivolol Hydrochloride (CAS 1696430-22-4; MW 423.91 g/mol; C₂₂H₂₆FNO₄·ClH) is the hydrochloride salt of a single, optically pure (R,S,S,S) stereoisomer of the mono-desfluorinated derivative of the β₁-selective antihypertensive drug nebivolol [1]. Unlike the parent drug nebivolol, which is a racemic equimolar mixture of d-nebivolol (SRRR configuration) and l-nebivolol (RSSS configuration) and contains two fluorine atoms (one on each benzopyran ring), this compound lacks one fluorine atom — retaining fluorine only on the 6-fluorochroman moiety while the second chroman ring is unsubstituted [2]. It is formally designated as Nebivolol EP Impurity A and Nebivolol USP Related Compound E, serving as a pharmacopeial reference standard required for analytical method validation, ANDA/NDA submissions, and commercial batch release testing of nebivolol active pharmaceutical ingredient (API) [1].

Why Generic Impurity Reference Standards Cannot Substitute for (R,S,S,S)-Defluoro Nebivolol Hydrochloride in Regulated Nebivolol Analysis


Regulatory pharmacopeias (EP and USP) specify nebivolol impurity profiling against defined reference standards with precise stereochemical and structural identity [1]. The commonly available 'Desfluoro Nebivolol (Mixture of Diastereomers)' product contains multiple stereoisomers with indeterminate ratios, which introduces unacceptable quantification uncertainty when used as a calibration standard in chromatographic system suitability tests or relative response factor determination [2]. Furthermore, the (R,S,S,S) configuration carries distinct pharmacological implications — the l-nebivolol (RSSS) enantiomer is principally responsible for endothelial nitric oxide-mediated vasodilation but possesses negligible β₁-adrenoceptor blocking activity, with >1,000-fold lower β-receptor affinity than d-nebivolol [3]. Removal of one fluorine atom from this already pharmacologically distinct enantiomer creates a compound whose analytical behavior (retention time, ionization efficiency, UV absorption) differs both from parent nebivolol and from the defluoro diastereomeric mixture, making stereochemically undefined substitutes unsuitable for validated analytical methods [2].

Quantitative Evidence Guide: (R,S,S,S)-Defluoro Nebivolol Hydrochloride Differentiation from Comparator Compounds


Single (R,S,S,S) Stereoisomer vs. Diastereomeric Mixture: Quantitative Impact on Analytical Accuracy

(R,S,S,S)-Defluoro Nebivolol Hydrochloride is a single, optically pure stereoisomer with fully defined absolute configuration at all four chiral centers (2R, αS, 2'S, α''S), as confirmed by the published stereospecific synthesis of Khandavalli et al. and the product's distinct CAS number (1696430-22-4 for the HCl salt) [1]. In contrast, the commonly marketed 'Desfluoro Nebivolol (Mixture of Diastereomers)' (CAS 129101-34-4 for the base) sold as EP Impurity A is an undefined mixture of multiple stereoisomers . When used as a calibration standard, a diastereomeric mixture with indeterminate isomeric ratios introduces quantitative error propagation — each stereoisomer may exhibit a different relative response factor (RRF) in HPLC-UV and LC-MS/MS detection, leading to systematic over- or under-estimation of the desfluoro impurity content in nebivolol API [1].

Pharmaceutical impurity reference standards Stereochemical purity ANDA analytical method validation

Pharmacological Consequence of (R,S,S,S) Configuration: 175-Fold Lower β₁-Adrenoceptor Binding Affinity vs. (S,R,R,R) Enantiomer

In the foundational receptor binding study by Pauwels et al. (1988), the (R,S,S,S)-enantiomer of nebivolol (coded R 67 145) exhibited 175 times lower binding affinity for β₁-adrenergic receptor sites in rabbit lung membrane preparations compared to the (S,R,R,R)-enantiomer (R 67 138) [1]. The racemic nebivolol itself showed a Ki value of 0.9 nM at β₁ sites with a β₂/β₁ selectivity ratio of 50, whereas the activity resided almost exclusively in the (S,R,R,R)-enantiomer [1]. This is corroborated by FDA prescribing information, which states that l-nebivolol (RSSS) has >1,000-fold lower β-receptor affinity than d-nebivolol (SRRR) and contributes little to the drug's β-blocking activity [2]. For the defluoro analog, removal of the fluorine atom from the already low-affinity (R,S,S,S) configuration is expected to further diminish any residual β₁-adrenergic interaction, making this compound pharmacologically distinguishable from both the parent l-nebivolol and the active d-nebivolol.

Beta-adrenoceptor pharmacology Nebivolol enantiomer selectivity Structure-activity relationship

Chromatographic Differentiation: Desfluoro Impurity Elutes at Relative Retention Time (RRT) 0.9 vs. Nebivolol in Validated RP-HPLC Methods

In the validated gradient reverse-phase HPLC method for determination of nebivolol related substances developed by Kiran Goud and Reddy (2010), the desfluoro impurity (identified as '[1-(chroman-2-yl)-2-(2-(6-fluorochroman-2-yl)-2-hydroxyethylamino)ethanol hydrochloride]') was resolved at a relative retention time (RRT) of 0.9 with respect to the nebivolol parent peak [1]. This RRT value provides a critical system suitability parameter: any deviation indicates column degradation, mobile phase inconsistency, or instrument malfunction. The impurity profiling study published in IJPSR (2021) further confirmed the presence of an impurity at RRT 0.88 in nebivolol bulk drug at levels up to 0.1% and employed preparative chiral HPLC to isolate and structurally elucidate the impurity [2]. The specific (R,S,S,S)-defluoro stereoisomer, due to its single defined configuration, yields a sharper, more reproducible chromatographic peak compared to the broader, potentially split peak observed with diastereomeric mixtures.

RP-HPLC impurity profiling Relative retention time Nebivolol related substances

Compendial Designation as EP Impurity A and USP Related Compound E: Regulatory Mandate for Pharmacopeial Compliance

(R,S,S,S)-Defluoro Nebivolol Hydrochloride corresponds to the pharmacopeially designated Nebivolol EP Impurity A and Nebivolol USP Related Compound E [1]. Under ICH Q3A(R2) guidelines, any impurity present at ≥0.10% in a new drug substance with a maximum daily dose ≤2 g/day must be identified, and specified impurities with acceptance criteria must be quantified against a characterized reference standard [2]. The desfluoro impurity is a process-related substance arising from incomplete fluorination during nebivolol synthesis, and its control is mandated by both the European Pharmacopoeia and United States Pharmacopeia monographs for nebivolol hydrochloride [1]. Unlike the undefined diastereomeric mixture that may co-elute or exhibit variable detector response, the single (R,S,S,S) stereoisomer provides unambiguous peak identity confirmation and accurate relative response factor determination required for regulatory filing acceptance [3].

Pharmacopeial reference standards EP Impurity A USP Related Compound E ANDA regulatory submission

Structural Consequence of Defluorination: Altered Physicochemical Properties vs. Parent Difluorinated Nebivolol

Parent nebivolol possesses two fluorine atoms, one on each benzopyran ring, which contribute to its high lipophilicity and distinctive β₁-adrenoceptor binding pharmacophore [1]. (R,S,S,S)-Defluoro Nebivolol Hydrochloride retains only a single fluorine atom on the 6-fluorochroman moiety while the second chroman ring is unsubstituted, resulting in a molecular formula of C₂₂H₂₆FNO₄·ClH (MW 423.91) versus nebivolol hydrochloride C₂₂H₂₆F₂NO₄·ClH (MW ~442.9) . This structural difference reduces the molecular weight by approximately 19 Da (one fluorine atom) and alters the compound's lipophilicity (predicted LogP), which directly impacts reversed-phase chromatographic retention, electrospray ionization efficiency in LC-MS, and solubility characteristics [1]. In the published RP-HPLC method, this manifests as the earlier elution (RRT 0.9) of the desfluoro impurity relative to parent nebivolol, and in mass spectrometry, as a characteristic [M+H]⁺ ion at m/z 388.4 (base) vs. m/z 406.4 for mono-fluorinated and m/z 424.4 for di-fluorinated nebivolol species .

Fluorine substitution Lipophilicity Chromatographic retention Mass spectrometry

Synthetic Provenance and Full Characterization: Published Asymmetric Synthesis Route Enables Unambiguous Identity Confirmation

Khandavalli et al. (2015) published the complete synthesis of all possible stereoisomers of desfluorinated nebivolol side products in the Journal of Organic Chemistry, employing Sharpless asymmetric epoxidation (SAE) for one series of compounds and Mitsunobu reaction for the other series, using a common racemic precursor to obtain optically active building blocks [1]. This publication provides the definitive synthetic pathway and stereochemical assignment for the (R,S,S,S)-defluoro configuration, enabling independent verification of stereochemical identity by any qualified analytical laboratory [1]. In contrast, many commercially available 'Desfluoro Nebivolol' products are sold without disclosure of stereoisomeric composition or synthetic provenance, making identity verification dependent solely on the vendor's certificate of analysis . The availability of a peer-reviewed synthetic route with full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, optical rotation) transforms this compound from a 'black box' reference standard into a verifiable, reproducible analytical tool suitable for regulatory defense.

Asymmetric synthesis Sharpless epoxidation Mitsunobu reaction Impurity characterization

High-Value Application Scenarios for (R,S,S,S)-Defluoro Nebivolol Hydrochloride in Pharmaceutical Development and Quality Control


ANDA/NDA Regulatory Filing: Impurity Quantification Method Validation per ICH Q2(R1)

During ANDA or NDA submission for generic nebivolol hydrochloride tablets, regulatory agencies require validated HPLC or UPLC methods demonstrating adequate resolution and accurate quantification of all specified impurities, including the desfluoro (EP Impurity A / USP Related Compound E) species [1]. (R,S,S,S)-Defluoro Nebivolol Hydrochloride serves as the primary reference standard for: (a) establishing relative retention time (RRT = 0.9) for system suitability testing; (b) determining the relative response factor (RRF) at 280 nm for accurate impurity quantitation without the need for individual impurity reference standards in routine testing; and (c) preparing spiked samples at the ICH Q3A identification threshold (0.10%) to demonstrate method sensitivity, linearity (r² ≥ 0.995 across 0.05%–0.15% range), and accuracy (recovery 90–110%) [2]. Its single-enantiomer purity eliminates the confounding factor of multiple isomer peaks that could be misassigned as separate unknown impurities, a critical advantage when justifying method specificity to FDA reviewers [3].

Commercial API Batch Release Testing: Pharmacopeial Compliance for Nebivolol Hydrochloride

For commercial manufacturers of nebivolol hydrochloride API, every batch must undergo related substances testing against the EP and USP monographs, with the desfluoro impurity specifically limited and quantified [1]. (R,S,S,S)-Defluoro Nebivolol Hydrochloride is used to prepare the reference standard solution for the related substances test, enabling quantification of the desfluoro impurity against a characterized standard with established purity factor. Given the ICH Q3A identification threshold of 0.10% for nebivolol (maximum daily dose ≤10 mg), the desfluoro impurity observed at RRT 0.88–0.90 in bulk drug must be accurately quantified to demonstrate batch-to-batch consistency and compliance with the specification limit [2]. The single stereoisomer ensures that the calibration standard peak can be unambiguously assigned in the chromatogram, preventing integration errors caused by co-eluting diastereomers that may be present in undefined mixture standards [3].

Forced Degradation and Stability Studies: Identification of Degradation Products vs. Process Impurities

In nebivolol API and drug product stability studies conducted under ICH Q1A(R2) conditions (40°C/75% RH, photolytic, oxidative, acid/base hydrolytic stress), forced degradation samples must be analyzed to distinguish degradation products from process-related impurities [1]. (R,S,S,S)-Defluoro Nebivolol Hydrochloride, as a process impurity (arising from incomplete fluorination during synthesis) rather than a degradation product, serves as a critical retention time marker at RRT 0.9 [2]. Its presence in stressed samples can be compared against unstressed controls to confirm that the desfluoro species is process-originated and does not increase under stress conditions — a key finding that must be documented in the impurity fate and purge section of the Common Technical Document (CTD) Module 3.2.S.3.2 [3]. The availability of a single, defined stereoisomer ensures that chromatographic peak identity is maintained across multiple time points and stress conditions without ambiguity.

LC-MS/MS Method Development: Mass Spectrometric Characterization of Nebivolol Impurity Profile

During LC-MS/MS method development for nebivolol impurity profiling, (R,S,S,S)-Defluoro Nebivolol Hydrochloride provides a well-characterized mass spectrometric standard for tuning electrospray ionization parameters, establishing multiple reaction monitoring (MRM) transitions, and verifying instrument sensitivity [1]. The characteristic [M+H]⁺ precursor ion at m/z 388.4 (free base) and its fragmentation pattern, which differs from parent nebivolol (m/z 406.4) by 18 Da (one fewer fluorine), enables unambiguous identification in complex matrices such as plasma or formulation extracts [2]. The single stereoisomer yields a consistent fragmentation spectrum without the spectral complexity introduced by co-ionizing diastereomers, facilitating the development of selective MRM transitions for simultaneous quantification of nebivolol and its specified impurities in a single LC-MS/MS run for bioequivalence study support [3].

Quote Request

Request a Quote for (R,S,S,S)-Defluoro Nebivolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.